5-mercapto-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
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Overview
Description
5-mercapto-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-mercapto-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of thiosemicarbazides: This method involves the reaction of thiosemicarbazides with methylating agents and trifluoromethylating agents under acidic or basic conditions.
Use of hydrazine derivatives: Hydrazine derivatives can be reacted with carbon disulfide and trifluoromethylating agents to form the desired triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-mercapto-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Reduced triazoles: From reduction reactions.
Substituted triazoles: From substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-mercapto-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the mercapto group can form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
5-mercapto-1-methyl-1H-1,2,4-triazole: Lacks the trifluoromethyl group.
5-mercapto-3-(trifluoromethyl)-1H-1,2,4-triazole: Lacks the methyl group.
Uniqueness
5-mercapto-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is unique due to the presence of both a mercapto group and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S/c1-10-3(11)8-2(9-10)4(5,6)7/h1H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLDOAHAIFNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N=C(N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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